5-Fluoro-1h-benzotriazole is a chemical compound with the molecular formula C6H4FN3. It is also known as 5-Fluoro-1H-benzo[d][1,2,3]triazole.
Molecular Structure Analysis
5-Fluoro-1h-benzotriazole contains a total of 15 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Triazole.
Physical And Chemical Properties Analysis
5-Fluoro-1h-benzotriazole has a molecular weight of 137.12 g/mol. It has a predicted boiling point of 362.8±15.0 °C and a predicted density of 1.481±0.06 g/cm3.
Molecular Structure Analysis
Corrosion Inhibition: These benzotriazoles can act as corrosion inhibitors for metals like copper in acidic solutions. The mechanism likely involves adsorption onto the metal surface, forming a protective layer and hindering corrosive agents. [, ]
Complex Formation: Benzotriazoles can act as ligands, coordinating with metal ions to form complexes. [] This property can be exploited in various applications, including catalysis and material science.
Mechanism of Action
Corrosion Inhibition: The mechanism likely involves adsorption onto the metal surface, forming a protective layer that hinders corrosive agents. [, ] This adsorption might occur through the nitrogen atoms of the triazole ring and potentially influenced by the fluorine substituent.
Complex Formation: Benzotriazoles can act as ligands, coordinating with metal ions to form complexes. [] The nitrogen atoms within the triazole ring can donate electron pairs to the metal center, forming coordinate bonds.
Applications
Corrosion Inhibition: 5-Fluoro-1H-benzotriazole might be explored as a corrosion inhibitor for various metals, particularly in acidic environments, similar to 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole. [, ]
Material Science: The potential for complex formation suggests applications in material science. [] 5-Fluoro-1H-benzotriazole could be incorporated into metal-organic frameworks or used as a ligand for the synthesis of novel materials with tailored properties.
Related Compounds
5-Methyl-1H-benzotriazole
Compound Description: 5-Methyl-1H-benzotriazole is a benzotriazole derivative known for its corrosion inhibition properties. Studies have investigated its use alongside gelatine as a binary corrosion inhibitor for copper in acidic solutions containing chloride ions. []
1H-benzotriazole
Compound Description: 1H-benzotriazole is a heterocyclic compound widely studied for its corrosion inhibition properties, particularly on copper surfaces. Research has explored its effectiveness in acidic sulfate media, even in the presence of chloride ions. [] Furthermore, its reaction mechanism with N-phenylmaleimide has been investigated to understand the nucleophilic attack of benzotriazoles on maleimides. []
5-Chloro-1H-benzotriazole
Compound Description: 5-Chloro-1H-benzotriazole is another benzotriazole derivative studied for its corrosion-inhibiting properties, particularly on copper. Its effectiveness has been investigated both individually and in combination with potassium sorbate as a binary inhibitor in acidic solutions containing chloride ions. [] Research suggests that the inhibition efficiency of 5-Chloro-1H-benzotriazole is influenced by the concentration of chloride ions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Upamostat has been used in trials studying the treatment of Pancreatic Cancer. Upamostat is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, upamostat is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation.
Tipranavir is a pyridine-2-sulfonamide substituted at C-5 by a trifluoromethyl group and at the sulfonamide nitrogen by a dihydropyrone-containing m-tolyl substituent. It is an HIV-1 protease inhibitor. It has a role as a HIV protease inhibitor and an antiviral drug. Tipranavir (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider. Tipranavir is always used with the boosting agent ritonavir (brand name: Norvir) and other HIV medicines. Although tipranavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of tipranavir. Please refer to the FDA drug label for additional information regarding the use of tipranavir in people with HIV. HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Tipranavir is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. Tipranavir and ritonavir are coadministered to treat HIV. Tipranavir is a Protease Inhibitor. The mechanism of action of tipranavir is as a HIV Protease Inhibitor. Tipranavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including tipranavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication. Tipranavir is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
Potent and selective CXCR4 antagonist. Shows 8-fold greater affinity than AMD 3100. Potent HIV entry inhibitor (IC50 = ~10 nM). Additionally mobilizes stem cells in vivo. AMD3465 is a novel CXCR4 receptor antagonist with potential anticancer and anti-HIV activity. AMD3465 can block infection of T-tropic, CXCR4-using HIV.
Bevirimat is a pentacyclic triterpenoid obtained by the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid. It is isolated from the Chinese herb Syzygium claviflorum. The first in the class of HIV-1 maturation inhibitors to be studied in humans, bevirimat was identified as a potent HIV drug candidate and several clinical trials were conducted, but development into a new drug was plagued by numerous resistance-related problems. It has a role as a metabolite and a HIV-1 maturation inhibitor. It is a pentacyclic triterpenoid, a dicarboxylic acid monoester and a monocarboxylic acid. It is functionally related to a betulinic acid. Bevirimat, also known as PA-457 or YK-FH312, is investigated in clinical trials for treating HIV infection. Bevirimat is a solid. This compound belongs to the androgens and derivatives, which are hydroxylated C19 steroid hormones. They are known to favour the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Bevirimat targets the protein gag-pol polyprotein. Bevirimat is derived from a betulinic acid-like compound, first isolated from Syzygium claviflorum, a Chinese herb. It is not currently FDA-approved, but is undergoing clinical trials conducted by the pharmaceutical company Panacos. Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Bromodomains play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction, by controlling the assembly of histone acetylation-dependent chromatin complexes. They serve as “readers” of histone acetylation marks, regulating the transcription of target promoters. For example, the cAMP response element-binding protein binding protein (CREBBP) bromodomain has been shown to modulate the stability and function of the tumor suppressor protein p53. Bromosporine is a non-selective bromodomain inhibitor. At 1 µM, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) recovery of BRD4 and CREBBP bromodomains in HeLa cells. This compound may be used in determining the biological roles of reader domains as well as a tool for the validation of functional assays. See the Structural Genomics Consortium (SGC) website for more information. Bromosporine is a broad spectrum inhibitor for bromodomains and as such will be very useful in elucidating further biological roles of reader domains as well as a tool for the validation of functional assays. Proteins that contain BRDs have been implicated in the development of a large variety of diseases, including various cancers, inflammatory diseases and neurological diseases and the therapeutic potential of bromodomain inhibition has been shown in several of these diseases, such as HIV, cancer and inflammation.
Dolutegravir is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid with the amino group of 2,4-difluorobenzylamine. Used (as its sodium salt) for treatment of HIV-1. It has a role as a HIV-1 integrase inhibitor. It is a monocarboxylic acid amide, an organic heterotricyclic compound, a secondary carboxamide and a difluorobenzene. It is a conjugate acid of a dolutegravir(1-). Dolutegravir (brand names: Tivicay and Tivicay PD) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in combination with: Other HIV medicines in adults; Other HIV medicines in children at least 4 weeks of age and older who weigh at least 6.6 lb (3 kg) and who meet specific requirements, as determined by a health care provider; or Rilpivirine (brand name: Edurant) in adults to replace their current HIV medicines when their health care provider determines that they meet certain requirements. Dolutegravir is always used in combination with other HIV medicines.
Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell (INSTI). The effect of this drug has no homology in human host cells, which gives it excellent tolerability and minimal toxicity. Dolutegravir was developed by ViiV Healthcare and FDA-approved on August 12, 2013. On November 21, 2017, dolutegravir, in combination with rilpivirine, was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca. Dolutegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of dolutegravir is as a HIV Integrase Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor. Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury. Dolutegravir is an orally bioavailable integrase strand-transfer inhibitor (INSTI), with activity against human immunodeficiency virus type 1 (HIV-1) infection. Upon oral administration, dolutegravir binds to the active site of integrase, an HIV enzyme that catalyzes the transfer of viral genetic material into human chromosomes. This prevents integrase from binding to retroviral deoxyribonucleic acid (DNA), and blocks the strand transfer step, which is essential for the HIV replication cycle. This prevents HIV-1 replication. See also: Dolutegravir Sodium (has salt form); Dolutegravir; rilpivirine (component of); Abacavir; dolutegravir; lamivudine (component of) ... View More ...
Cobicistat is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2S)-2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl](methyl)carbamoyl}amino)-4-(morpholin-4-yl)butanoic acid with the amino group of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate. Acts as a pharmacoenhancer in treatment of HIV-1 by inhibiting P450 enzymes that metabolise other medications.. It has a role as a P450 inhibitor. It is a member of 1,3-thiazoles, a member of morpholines, a member of ureas, a carbamate ester and a monocarboxylic acid amide. Cobicistat (brand name: Tybost) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for use in adults and children along with the HIV medicines atazanavir (brand name Reyataz) or darunavir (brand name Prezista). Cobicistat is not active against HIV and is only used as a pharmacokinetic enhancer to boost the activity of other HIV medicines. When taken with atazanavir, cobicistat is approved for use in adults and children who weigh at least 77 lb (35 kg). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.) When taken with darunavir, cobicistat is approved for use in adults and children who weigh at least 88 lb (40 kg). (A fixed-dose combination tablet containing darunavir and cobicistat [brand name: Prezcobix] is also available.)
Cobicistat, marketed under the name Tybost (formerly GS-9350), indicated for treating infection with human immunodeficiency virus (HIV). Although it does not have any anti-HIV activity, cobicistat acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A isoforms (CYP3A) and therefore increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes. More specifically, cobicistat is indicated to increase systemic exposure of atazanavir or darunavir (once daily dosing regimen) in combination with other antiretroviral agents in the treatment of HIV-1 infection. Increasing systemic exposure of anti-retrovirals (ARVs) without increasing dosage allows for better treatment outcomes and a decreased side effect profile. Cobicistat is a Cytochrome P450 3A Inhibitor. The mechanism of action of cobicistat is as a Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor. Cobicistat is a cytochrome P450 3A (CYP3A) inhibitor that can be used to enhance the pharmacokinetic profile of certain anti-HIV-1 agents. Upon administration, cobicistat inhibits the liver enzyme CYP3A4 and limits the breakdown of co-administered agents that are metabolized by CYP3A4, and increases the concentration, systemic exposure and efficacy of the co-administered agent. A carbamate and thiazole derivative that functions as a CYTOCHROME P450 CYP3A INHIBITOR to enhance the concentration of ANTI-HIV AGENTS, with which it is used in combination, for the treatment of HIV INFECTIONS. See also: Cobicistat; darunavir (component of); Cobicistat; darunavir ethanolate (component of); Atazanavir sulfate; cobicistat (component of) ... View More ...